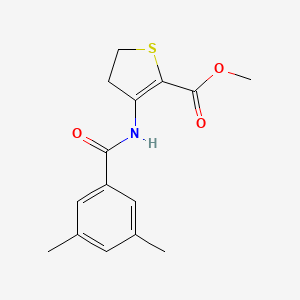
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la clase de derivados del tiofeno. Este compuesto se caracteriza por la presencia de un grupo benzamido unido a un anillo dihidrotiofeno, que está además esterificado con un grupo metilo. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo generalmente implica la reacción del ácido 3,5-dimetilbenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con el éster metílico del ácido 4,5-dihidrotiofeno-2-carboxílico en presencia de una base como la trietilamina para producir el producto deseado. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en el éster se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo benzamido puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados:
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación del alcohol correspondiente.
Sustitución: Formación de derivados de benzamido sustituidos.
Aplicaciones Científicas De Investigación
El 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo implica su interacción con dianas moleculares específicas. El grupo benzamido puede formar puentes de hidrógeno con macromoléculas biológicas, mientras que el anillo de tiofeno puede participar en interacciones π-π. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a los efectos biológicos observados.
Compuestos similares:
3-(3,5-dimetilbenzamido)-tiofeno-2-carboxilato de metilo: Carece del componente dihidro en el anillo de tiofeno.
3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de etilo: Tiene un éster etílico en lugar de un éster metílico.
3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-sulfonato de metilo: Contiene un grupo sulfonato en lugar de un grupo carboxilato.
Singularidad: El 3-(3,5-dimetilbenzamido)-4,5-dihidrotiofeno-2-carboxilato de metilo es único debido a la presencia tanto del grupo benzamido como del grupo dihidrotiofeno, que confieren propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
Methyl 3-(3,5-dimethylbenzamido)-thiophene-2-carboxylate: Lacks the dihydro component in the thiophene ring.
Ethyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness: Methyl 3-(3,5-dimethylbenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both the benzamido and dihydrothiophene moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
methyl 4-[(3,5-dimethylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-10(2)8-11(7-9)14(17)16-12-4-5-20-13(12)15(18)19-3/h6-8H,4-5H2,1-3H3,(H,16,17) |
Clave InChI |
MSLUDEHHKMPLHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=C(SCC2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)

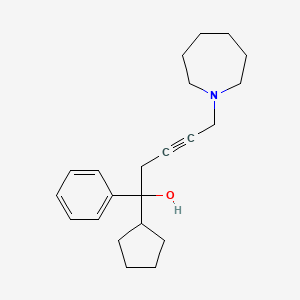
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
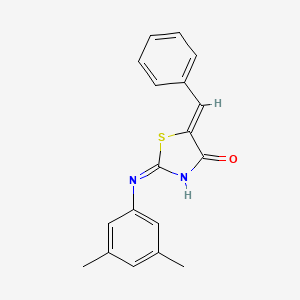
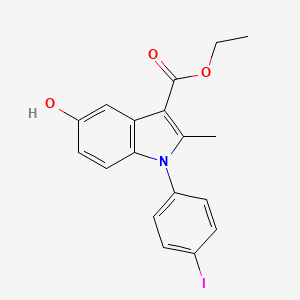
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
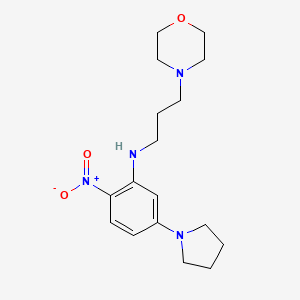
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
